molecular formula C9H6N6O2 B8331631 3-(1H-imidazol-1-yl)-5-nitro-1H-pyrazolo[3,4-b]pyridine

3-(1H-imidazol-1-yl)-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B8331631
M. Wt: 230.18 g/mol
InChI Key: QHUVZBISZWDOFB-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

Imidazole (280 mg, 4.1 mmol), potassium carbonate (1.40 g, 10 mmol), L-proline (95 mg, 0.82 mmol), and cuprous iodide (78 mg, 0.41 mmol) were added to 3-bromo-5-nitro-pyrazolopyridine (500 mg, 2.1 mmol) in DMSO (5 mL). The resulting mixture was heated in a sealed vial at 110° C. overnight. The reaction mixture was diluted with water and 10% isopropyl alcohol (“IPA”)/DCM. The resulting slurry was filtered through celite, and the layers were separated. The aqueous layer was extracted with another portion of 10% IPA/DCM. The combined organic layers were washed twice with brine, dried over magnesium sulfate, filtered, and evaporated to yield 3-(1H-imidazol-1-yl)-5-nitro-1H-pyrazolo[3,4-b]pyridine (220 mg, 46% yield) as a solid.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
78 mg
Type
reactant
Reaction Step One
Name
3-bromo-5-nitro-pyrazolopyridine
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-:7].[K+].[K+].[NH:12]1CCC[C@H:13]1C(O)=O.BrC1[C:29]2[N:28]=[C:27]([N+:30]([O-])=O)[CH:26]=[CH:25][C:24]=2[NH:23]N=1.[OH2:33]>CS(C)=O.C(O)(C)C.C(Cl)Cl>[N:1]1([C:13]2[C:29]3[C:24](=[N:25][CH:26]=[C:27]([N+:30]([O-:7])=[O:33])[CH:28]=3)[NH:23][N:12]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
95 mg
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
cuprous iodide
Quantity
78 mg
Type
reactant
Smiles
Name
3-bromo-5-nitro-pyrazolopyridine
Quantity
500 mg
Type
reactant
Smiles
BrC1=NNC=2C=CC(=NC21)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through celite
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with another portion of 10% IPA/DCM
WASH
Type
WASH
Details
The combined organic layers were washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=NNC2=NC=C(C=C21)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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